1'-(3-Chlorobenzoyl)-4-methoxy-1,4'-bipiperidine
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Overview
Description
1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine is an organic compound characterized by the presence of a 3-chlorobenzoyl group attached to a bipiperidine structure with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine typically involves the following steps:
Formation of the 3-chlorobenzoyl chloride: This is achieved by chlorinating benzoyl chloride in the presence of a ferric halide-iodine cocatalyst system at controlled temperatures.
Coupling Reaction: The 3-chlorobenzoyl chloride is then reacted with 4-methoxy-1,4’-bipiperidine under appropriate conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions. Conversely, reduction reactions can convert the carbonyl group in the benzoyl moiety to a hydroxyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-aminobenzoyl or 3-thiobenzoyl derivatives.
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Hydroxylated derivatives of the benzoyl group.
Scientific Research Applications
1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of benzoyl derivatives with biological targets.
Materials Science: It may be utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine involves its interaction with molecular targets such as enzymes or receptors. The 3-chlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the methoxy group can enhance the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
- 1’-(3-Chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
- Bis-(1-(3-Chlorobenzoyl)-3-Phenylthiourea) Cobalt (III) complex
Uniqueness: 1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine is unique due to its specific combination of a 3-chlorobenzoyl group and a methoxy-substituted bipiperidine structure. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-23-17-7-11-20(12-8-17)16-5-9-21(10-6-16)18(22)14-3-2-4-15(19)13-14/h2-4,13,16-17H,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVMBHOCDFNFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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